(S)-N-(5-Nitro-2-pyridyl)phenylalaninol
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Overview
Description
(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral compound that features a nitro-substituted pyridine ring attached to a phenylalaninol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-nitro-2-pyridinecarboxaldehyde and (S)-phenylalaninol.
Condensation Reaction: The aldehyde group of 5-nitro-2-pyridinecarboxaldehyde reacts with the amine group of (S)-phenylalaninol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(5-Nitro-2-pyridyl)phenylalaninol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding oxidized products such as nitro alcohols or carboxylic acids
Reduction: Amino derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
(S)-N-(5-Nitro-2-pyridyl)phenylalaninol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(5-Nitro-2-pyridyl)alaninol
- (S)-N-(5-Nitro-2-pyridyl)phenylalanine
- (S)-N-(5-Nitro-2-pyridyl)phenylalanine methyl ester
Uniqueness
(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is unique due to its specific structural features, including the chiral center and the presence of both a nitro-substituted pyridine ring and a phenylalaninol moiety
Properties
IUPAC Name |
(2S)-2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQHMEFZBTXUTC-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659937 |
Source
|
Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115416-53-0 |
Source
|
Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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